molecular formula C6H6BClO3 B572989 (3-Chloro-5-hydroxyphenyl)boronic acid CAS No. 1214900-52-3

(3-Chloro-5-hydroxyphenyl)boronic acid

Cat. No.: B572989
CAS No.: 1214900-52-3
M. Wt: 172.371
InChI Key: BNQINYYEZBLUKO-UHFFFAOYSA-N
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Description

“(3-Chloro-5-hydroxyphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with various biological molecules .


Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of organometallic compounds with a boron compound . For example, in Suzuki-Miyaura coupling reactions, boronic acids can be used as reagents to form carbon-carbon bonds in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl ring (a six-membered carbon ring) with a boronic acid group, a chlorine atom, and a hydroxyl group attached to it . The boronic acid group consists of a boron atom bonded to two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are often used as reagents in Suzuki-Miyaura coupling reactions, where they react with aryl halides to form carbon-carbon bonds . They can also participate in conjugate addition reactions and cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .

Scientific Research Applications

  • Fluorescence Quenching of Boronic Acid Derivatives : The study by Geethanjali et al. (2015) focuses on fluorescence quenching of two boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), in alcohols using aniline as a quencher. The study highlights the use of boronic acid derivatives in fluorescence studies and their interaction with other chemicals in varying solvents (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

  • Boron Complexes in Analytical Chemistry : Sengupta and Balasubramanian (1991) explored the reaction of boron complexes with hydroxy and dicarboxy acids, including 3-chloro- and 4-hydroxy mandelic acid, demonstrating the potential of boronic acids in extraction-photometry of boron, relevant in analytical chemistry (Sengupta & Balasubramanian, 1991).

  • Holographic Analysis and Complexation with L-Lactate : A study by Sartain et al. (2008) describes the use of 3-acrylamide phenyl boronic acid (3-APB) in a hydrogel to create a holographic sensor for L-lactate. This demonstrates the application of boronic acid derivatives in the creation of responsive and reversible sensors (Sartain, Yang, & Lowe, 2008).

  • Adsorption Material for Boron Removal : Zhang et al. (2021) developed a novel adsorption material incorporating boronic acid for boron removal, addressing environmental concerns and resource recovery. This highlights the environmental application of boronic acid derivatives (Zhang et al., 2021).

  • Formation of Boronic Acid Complexes with Porphyrins : Młodzianowska et al. (2007) studied how boronic acids interact with porphyrins, offering insights into the chemistry of boron and its potential applications in molecular design (Młodzianowska, Latos‐Grażyński, Szterenberg, & Stępień, 2007).

  • Experimental Studies on Boronic Acids : Karabacak et al. (2014) conducted comprehensive experimental and computational studies on 3-bromophenylboronic acid, a derivative of boronic acid. Their research provides fundamental insights into the structural and spectroscopic properties of these compounds (Karabacak et al., 2014).

  • Use in Sugar Binding and Isolation : Pietsch and Richter (2016) investigated the application of boronic acids for the specific reduction of fructose in food matrices. This shows the potential of boronic acids in food technology and sugar processing (Pietsch & Richter, 2016).

  • Catalytic Properties in Organic Reactions : Hashimoto, Gálvez, and Maruoka (2015) demonstrated the use of boronic acid as a catalyst in aza-Michael additions, highlighting its versatility in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

Mechanism of Action

The mechanism of action of boronic acids in biological systems often involves the formation of covalent bonds with biological molecules. For instance, boronic acids can form reversible covalent bonds with Lewis bases, which are present in various biological molecules .

Safety and Hazards

Boronic acids, including “(3-Chloro-5-hydroxyphenyl)boronic acid”, can be harmful if inhaled, come into contact with skin, or if swallowed . They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s important to handle them with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activity, as well as their use as sensors and delivery systems . Therefore, it’s expected that the studies with boronic acids, including “(3-Chloro-5-hydroxyphenyl)boronic acid”, will be extended in order to obtain new promising drugs in the future .

Properties

IUPAC Name

(3-chloro-5-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQINYYEZBLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681559
Record name (3-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-52-3
Record name (3-Chloro-5-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-hydroxyphenylboronic acid
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